molecular formula C9H7F2NO2 B2738326 3,5-difluoro-4-formyl-N-methylbenzamide CAS No. 1308849-85-5

3,5-difluoro-4-formyl-N-methylbenzamide

Cat. No.: B2738326
CAS No.: 1308849-85-5
M. Wt: 199.157
InChI Key: MZHDMPFPVYDUQZ-UHFFFAOYSA-N
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Description

Contextualization within Fluorinated Benzamide (B126) and Aromatic Aldehyde Chemistry

The aromatic aldehyde functional group is a cornerstone of synthetic organic chemistry. nih.gov Aromatic aldehydes are valuable intermediates used in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, fragrances, and dyes. nih.govmit.edu The aldehyde group is highly reactive and serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as nucleophilic addition, condensation, and oxidation. ncert.nic.in

The benzamide moiety itself, particularly N-methylated amides, is a common feature in many biologically active compounds and natural products. researchgate.net The N-methyl group can influence a molecule's conformation, solubility, and ability to cross biological membranes, which are critical factors in drug design. nih.gov Therefore, the combination of these three functional groups—a difluorinated ring, a formyl group, and an N-methylbenzamide—creates a molecule with a unique profile of reactivity and potential utility.

Compound Identifiers

Property Value
IUPAC Name 3,5-difluoro-4-formyl-N-methylbenzamide
CAS Number 1308849-85-5 ambeed.com
Molecular Formula C9H7F2NO2
Molar Mass 199.16 g/mol

Strategic Importance as a Chemical Building Block and Intermediate

The strategic value of this compound lies in its function as a versatile chemical building block and synthetic intermediate. nih.gov Aromatic aldehydes are considered fundamental intermediates for creating more complex molecules across various chemical industries. nih.gov The aldehyde functionality on the molecule provides a reactive site for numerous transformations, allowing chemists to elaborate the structure further.

Historical Development of Related Fluorinated Aromatic Scaffolds and N-Methylamide Derivatives

The development of compounds like this compound is built upon a long history of advances in organofluorine and amide chemistry. The field of organofluorine chemistry traces its origins to the 19th century, well before elemental fluorine was isolated. jst.go.jpnih.gov In 1835, Dumas and Péligot synthesized the first organofluorine compound, fluoromethane. wikipedia.org Another key early development was Alexander Borodin's synthesis of benzoyl fluoride (B91410) in 1862, which pioneered the halogen exchange method now widely used in the industry. nih.gov The isolation of elemental fluorine by Henri Moissan in 1886 was a landmark achievement that opened the door to modern organofluorine chemistry. numberanalytics.com Industrial organofluorine chemistry expanded dramatically during World War II and has since provided society with essential materials, including fluoropolymers and pharmaceuticals. jst.go.jpnih.govresearchgate.net

The study of N-methylamide derivatives has also evolved significantly, driven largely by the pharmaceutical industry. N-methylated amines and amides are recognized for their important role in modulating the biological and pharmaceutical properties of molecules. researchgate.net The strategic addition of a methyl group to an amide or amine, sometimes referred to as the "magic methyl" effect, can lead to substantial improvements in a compound's potency, selectivity, and metabolic stability. nih.gov Synthetic methods for producing N-methylamides have advanced over the years, with techniques like reductive amination becoming common laboratory practices for introducing this functional group. researchgate.net The convergence of these distinct historical pathways in organic synthesis has enabled the creation of highly functionalized and specialized molecules like this compound for advanced research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoro-4-formyl-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO2/c1-12-9(14)5-2-7(10)6(4-13)8(11)3-5/h2-4H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHDMPFPVYDUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3,5 Difluoro 4 Formyl N Methylbenzamide

Precursor-Based Synthetic Routes

The most direct and commonly employed methods for the synthesis of 3,5-difluoro-4-formyl-N-methylbenzamide begin with precursors that already contain the difluoro-formyl-benzoic acid core structure. These routes then focus on the efficient formation of the N-methylamide functionality.

Amidation of 3,5-Difluoro-4-formylbenzoic Acid Derivatives

A logical and widely used approach is the amidation of 3,5-difluoro-4-formylbenzoic acid or its activated derivatives with methylamine (B109427). This can be accomplished through two main pathways: the formation of a highly reactive acid chloride intermediate or the use of coupling reagents to facilitate direct amide bond formation.

A classic and robust method for amide synthesis involves a two-step process: the conversion of the carboxylic acid to a more reactive acid chloride, followed by the reaction of this intermediate with the desired amine. In the case of this compound, the precursor 3,5-difluoro-4-formylbenzoic acid is first treated with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form 3,5-difluoro-4-formylbenzoyl chloride.

A detailed experimental procedure involves dissolving 3,5-difluoro-4-formylbenzoic acid in a suitable solvent like dichloromethane (B109758), often with a catalytic amount of N,N-dimethylformamide (DMF). To this solution, oxalyl chloride is added dropwise at a controlled temperature, typically at 0°C to 10°C. The reaction mixture is stirred until the conversion to the acid chloride is complete. The subsequent amidation is then carried out by cooling the solution and adding an aqueous solution of methylamine. The reaction is typically rapid and exothermic, requiring careful temperature control. An acidic workup is then performed to neutralize the excess amine and isolate the desired product. This method has been reported to provide the target compound in high yield, around 80%.

StepReagents and ConditionsProductYield
1. Acid Chloride Formation3,5-Difluoro-4-formylbenzoic acid, Oxalyl chloride, cat. DMF, Dichloromethane, 0-10°C3,5-Difluoro-4-formylbenzoyl chlorideIntermediate
2. Amidation3,5-Difluoro-4-formylbenzoyl chloride, Aqueous Methylamine (40%), 0-7°CThis compound80%

To circumvent the often harsh conditions associated with acid chloride formation, a variety of coupling reagents have been developed to promote the direct formation of amide bonds from carboxylic acids and amines under milder conditions. These reagents activate the carboxylic acid in situ, forming a reactive intermediate that is readily attacked by the amine.

Commonly used coupling reagents in organic synthesis include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. Another class of highly effective coupling agents are the uronium/aminium salts, with one of the most prominent examples being HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

The general procedure for a coupling reaction involves dissolving the carboxylic acid (3,5-difluoro-4-formylbenzoic acid), the amine (methylamine), the coupling reagent, and an organic base (such as N,N-diisopropylethylamine, DIPEA, or triethylamine) in an aprotic solvent like DMF or dichloromethane. The reaction is typically stirred at room temperature until completion. While specific examples for the synthesis of this compound using these reagents are not extensively detailed in readily available literature, the general applicability of these methods to a wide range of carboxylic acids and amines suggests their potential utility in this specific transformation.

Coupling Reagent SystemTypical BaseCommon SolventGeneral Applicability
EDC/HOBtDIPEA, TriethylamineDMF, DichloromethaneWidely used for standard amide bond formation.
HATUDIPEADMFHighly efficient, often used for challenging couplings.

Functional Group Interconversion on Fluorinated Aromatic Rings

An alternative synthetic strategy involves starting with a fluorinated aromatic ring that already possesses the N-methylbenzamide functionality and then introducing the formyl group at the desired position through functional group interconversion. This approach can be advantageous if the starting benzamide (B126) derivative is more readily accessible than the corresponding benzoic acid.

One plausible route is the selective oxidation of a methyl or a hydroxymethyl group at the C4 position of a 3,5-difluoro-N-methylbenzamide precursor. For instance, the synthesis could commence with 3,5-difluoro-4-methyl-N-methylbenzamide. The challenge in this approach lies in the selective oxidation of the methyl group to an aldehyde without over-oxidation to the carboxylic acid or affecting other functional groups in the molecule. Various oxidizing agents and conditions are known for such transformations, including manganese dioxide (MnO2) for benzylic alcohols, or more sophisticated catalytic systems for the direct oxidation of methyl groups.

Similarly, if the precursor is 3,5-difluoro-4-(hydroxymethyl)-N-methylbenzamide, a milder oxidation would be required. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for the conversion of primary alcohols to aldehydes with high selectivity. The feasibility of this route would depend on the availability of the starting methyl or alcohol precursors and the efficiency of the selective oxidation step.

Directly introducing a formyl group onto the 3,5-difluoro-N-methylbenzamide ring is another potential synthetic pathway. A classic method for the formylation of aromatic rings is the Vilsmeier-Haack reaction. jk-sci.comorganic-chemistry.orgwikipedia.orgijpcbs.comchemistrysteps.com This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) (like DMF) and phosphorus oxychloride (POCl3), and is most effective on electron-rich aromatic systems. jk-sci.comorganic-chemistry.orgwikipedia.orgchemistrysteps.com

However, the 3,5-difluoro-N-methylbenzamide ring is electron-deficient due to the presence of the two electron-withdrawing fluorine atoms and the amide group. This deactivation makes the aromatic ring less susceptible to electrophilic aromatic substitution, and therefore, the Vilsmeier-Haack reaction may not be a viable method or would require harsh reaction conditions.

A more suitable approach for the formylation of electron-deficient aromatic rings often involves directed ortho-metalation (DoM). This strategy would utilize a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA), to deprotonate a specific ortho position. In the case of 3,5-difluoro-N-methylbenzamide, the amide group could potentially direct metalation to the C4 position. The resulting aryllithium species can then be quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde functionality. This method offers high regioselectivity for the introduction of the formyl group on otherwise unreactive aromatic rings.

Catalytic and Reagent-Controlled Syntheses

Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and efficiency. The preparation of this compound can be envisioned through several catalytic pathways, primarily involving the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Transition metal catalysis offers powerful tools for the construction of complex molecules from simple precursors. For the synthesis of the target compound, palladium-catalyzed reactions are particularly relevant for both the formylation step (a C-C bond formation) and the amidation step (a C-N bond formation).

A plausible synthetic route could commence from a pre-functionalized benzene (B151609) ring, such as 3,5-difluoro-4-bromobenzoic acid. The synthesis would then involve two key transition metal-catalyzed steps:

Palladium-catalyzed Formylation: The bromo-aromatic compound can be converted to the corresponding aldehyde. One established method is the palladium-catalyzed formylation of aryl halides using a formyl surrogate. For instance, using carbon monoxide and a hydride source like triethylsilane (Et3SiH) in the presence of a palladium catalyst and a suitable ligand, such as JohnPhos, can efficiently introduce the formyl group. organic-chemistry.org The reaction proceeds via oxidative addition of the aryl bromide to the palladium(0) complex, followed by CO insertion, and subsequent reductive elimination to yield the aldehyde. Optimization of the base, solvent, and temperature is crucial for high yields. organic-chemistry.org

Amide Bond Formation: The resulting 3,5-difluoro-4-formylbenzoic acid can then be coupled with methylamine to form the final N-methylbenzamide product. While this can be achieved using traditional coupling reagents, transition metal-catalyzed amidations are also known. However, a more common and efficient laboratory-scale approach involves the activation of the carboxylic acid followed by reaction with methylamine.

An alternative strategy involves the palladium-catalyzed carbonylation of an aryl halide in the presence of an amine, which can directly lead to the formation of an amide. However, for the specific target molecule with the additional formyl group, a stepwise approach is generally more controllable.

Reaction Step Catalyst/Reagent Key Transformation Potential Yield
Formylation of 3,5-difluoro-4-bromobenzoic acidPd Catalyst (e.g., Pd(OAc)2), Ligand (e.g., JohnPhos), CO source, Hydride sourceAr-Br → Ar-CHOGood to Excellent
Amidation of 3,5-difluoro-4-formylbenzoic acidCoupling agents (e.g., EDC, HATU) or SOCl2, followed by MethylamineAr-COOH → Ar-CONHCH3High

This table presents a hypothetical reaction sequence based on established transition metal-catalyzed methodologies.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to metal-based catalysis. For the synthesis of this compound, organocatalysis could be applied to the amidation step.

The direct amidation of carboxylic acids with amines is a challenging transformation due to the formation of a stable ammonium (B1175870) carboxylate salt. Organocatalysts, such as boric acid derivatives, have been shown to facilitate this reaction by activating the carboxylic acid. sciepub.comwalisongo.ac.id The reaction typically requires elevated temperatures to drive off the water formed during the reaction. sciepub.com

While organocatalytic formylation of aromatic rings is less common than transition metal-catalyzed methods, some strategies have been developed. For instance, the Duff reaction and the Vilsmeier-Haack reaction utilize organic reagents for formylation, though they often require specific substrate characteristics and can have limitations in terms of functional group tolerance. wikipedia.org A conceptually novel organocatalytic strategy for the formylation of boronic acids using glyoxylic acid has also been reported, which could be a potential route if a suitable boronic acid precursor is available. nih.govresearchgate.net

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency.

The choice of solvent has a significant impact on the environmental footprint of a synthesis. Whenever possible, solvent-free reactions should be considered. For example, some amide bond formations can be carried out under solvent-free conditions by heating the neat reactants, sometimes with a catalyst. researchgate.net

When a solvent is necessary, environmentally benign options such as water, ethanol (B145695), or supercritical CO2 are preferred over hazardous solvents like chlorinated hydrocarbons. For amide bond formation, the use of greener solvents is an active area of research. mdpi.com Similarly, for transition metal-catalyzed reactions, the development of catalyst systems that are active in green solvents is a key goal.

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate byproducts.

In the context of synthesizing this compound, the direct amidation of a carboxylic acid with an amine is highly atom-economical, as the only byproduct is water. walisongo.ac.id In contrast, methods that involve activating the carboxylic acid with a stoichiometric coupling reagent generate significant amounts of waste. walisongo.ac.id

Reaction efficiency is also a key metric, which takes into account the chemical yield, reaction time, and energy consumption. Optimizing these parameters is a central aspect of green chemistry.

Green Chemistry Principles in Synthesis

Optimization of Reaction Conditions and Yield

The optimization of reaction conditions is a critical step in any synthetic route to ensure high yields and purity of the target compound. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and reactant concentrations.

For the amidation step, if a coupling reagent is used, the choice of reagent and the addition of additives like 1-hydroxybenzotriazole (HOBt) can significantly impact the yield and suppress side reactions. numberanalytics.com The reaction temperature and solvent also play a crucial role in the efficiency of amide bond formation. numberanalytics.com

In transition metal-catalyzed formylation, the choice of ligand, base, and solvent are critical for achieving high catalytic activity and selectivity. A screening of different phosphine (B1218219) ligands is often necessary to identify the optimal one for a specific substrate. The pressure of carbon monoxide (if used) and the reaction temperature are also key parameters to be optimized.

A systematic approach to optimization, such as Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions for the synthesis of this compound.

Parameter Amidation Transition Metal-Catalyzed Formylation
Catalyst/Reagent Screening of coupling reagents (e.g., EDC, HATU, T3P) or organocatalysts (e.g., boric acid).Screening of palladium precursors and phosphine ligands.
Solvent Aprotic polar solvents (e.g., DMF, NMP) or greener alternatives.Aprotic polar solvents (e.g., DMF, toluene, dioxane).
Temperature Room temperature to elevated temperatures, depending on the method.Typically elevated temperatures (e.g., 80-120 °C).
Base Organic bases (e.g., DIPEA, triethylamine).Inorganic or organic bases (e.g., K2CO3, triethylamine).
Concentration Optimization of reactant stoichiometry.Optimization of catalyst loading and substrate concentration.

This table provides a general overview of parameters to be considered for reaction optimization.

Temperature and Pressure Effects on Reaction Efficacy

Temperature control is a critical factor throughout the synthesis of this compound to ensure high yield and purity. The process involves several stages where specific temperature ranges are maintained to control reaction rates and prevent the formation of unwanted byproducts. For instance, the initial step of converting 3,5-difluoro-4-formylbenzoic acid to its acyl chloride derivative using oxalyl chloride is conducted at low temperatures. blogspot.com The reaction is initiated in an ice-cold solution, with the dropwise addition of oxalyl chloride controlled to keep the internal temperature from exceeding 10°C. blogspot.com This is followed by a period of stirring at the same low temperature before allowing the mixture to warm to room temperature. blogspot.com

Subsequently, the reaction with aqueous methylamine is also performed under strict temperature control. The solution is cooled to 0°C before the methylamine is added dropwise, ensuring the internal temperature does not rise above 7°C. blogspot.com This careful management of temperature is crucial for controlling the exothermic reaction between the acyl chloride and the amine, thereby maximizing the yield of the desired amide. The final purification steps also involve temperature manipulation, such as heating to reflux in a solvent like methyl tert-butyl ether (MTBE) and subsequent cooling to 0°C to facilitate crystallization and isolation of the final product. blogspot.com

The available scientific literature primarily describes these synthetic procedures being conducted under atmospheric pressure. There is no specific data found detailing the effects of varying pressure on the efficacy of this particular reaction.

Solvent Selection and Polarity Impact on Product Formation

The choice of solvent is pivotal in the synthesis of this compound, influencing reactant solubility, reaction rates, and the ease of product isolation. A common solvent system for the amidation step employs a mixture of a non-polar solvent and a catalytic amount of a polar aprotic solvent.

Specifically, dichloromethane (DCM), a non-polar solvent, is used as the primary reaction medium for the conversion of the carboxylic acid to the acyl chloride. blogspot.com DCM is effective at dissolving the starting organic acid while being relatively inert to the reagents involved. rsc.org A catalytic quantity of N,N-dimethylformamide (DMF) is also added to this mixture. blogspot.com DMF is a polar aprotic solvent that facilitates the formation of the Vilsmeier reagent in situ with oxalyl chloride, which is the active species that converts the carboxylic acid to the acyl chloride.

In an alternative synthetic route starting from 3,5-difluorobenzoic acid, 2-methyltetrahydrofuran (B130290) is used as the solvent for the initial formylation step. googleapis.com For the purification of the final product, solvents such as methyl tert-butyl ether (MTBE) and pentane (B18724) are utilized. blogspot.com The crude solid is refluxed in MTBE and then cooled, after which the purified solid is filtered and rinsed with pentane to remove any remaining impurities. blogspot.com

Stoichiometry and Order of Reagent Addition

The precise control of stoichiometry and the specific sequence of adding reagents are fundamental to the successful synthesis of this compound. The process begins with the activation of the carboxylic acid.

In a typical procedure, 3,5-difluoro-4-formylbenzoic acid is the limiting reagent. blogspot.com Oxalyl chloride is added in a slight excess (approximately 1.1 equivalents) to ensure the complete conversion of the acid to the acyl chloride. blogspot.com This addition is performed dropwise into a cold solution of the acid and a catalytic amount of DMF. blogspot.com The mixture is stirred for a set duration at low temperature and then at room temperature to drive the reaction to completion. blogspot.com

Following the formation of the acyl chloride, the solution is cooled again before the introduction of methylamine. A significant excess of aqueous methylamine (approximately 3 equivalents) is added slowly. blogspot.com This stoichiometric excess ensures the complete consumption of the highly reactive acyl chloride intermediate. After the amidation is complete, the reaction is quenched by the addition of hydrochloric acid to neutralize the excess methylamine. blogspot.com The specific order and controlled rate of addition are crucial for managing the reaction's exothermicity and maximizing the yield, which can reach up to 80%. blogspot.com

Table 1: Stoichiometry of Reagents for the Preparation of this compound

Reagent Molar Amount (mmol) Molar Equivalents
3,5-Difluoro-4-formylbenzoic acid 645 1.0
Oxalyl chloride 709 ~1.1
N,N-Dimethylformamide 27 ~0.04 (Catalyst)
Aqueous Methylamine (40%) 1940 ~3.0
Hydrochloric Acid (2M) 670 ~1.04

Data derived from a representative synthesis. blogspot.com

Table 2: Order of Reagent Addition

Step Action Reagents/Solvents Involved
1 Dissolve starting material 3,5-Difluoro-4-formylbenzoic acid in Dichloromethane and N,N-Dimethylformamide.
2 Cool solution Cool to 0-10°C.
3 Add activating agent Dropwise addition of Oxalyl chloride.
4 Stir Stir at low temperature, then warm to room temperature.
5 Cool solution Cool to 0°C.
6 Add amine Dropwise addition of aqueous Methylamine.
7 Quench reaction Addition of aqueous Hydrochloric Acid.

This table outlines the sequential addition of key reactants in the synthesis process. blogspot.com

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 4 Formyl N Methylbenzamide

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, with the carbon atom bearing a partial positive charge. This inherent electrophilicity is the primary driver for its diverse reactivity. In 3,5-difluoro-4-formyl-N-methylbenzamide, the strong electron-withdrawing nature of the two fluorine atoms further enhances this positive charge, thereby increasing the aldehyde's reactivity towards nucleophiles compared to unsubstituted benzaldehyde (B42025).

Nucleophilic Addition Reactions

Nucleophilic addition is the most fundamental reaction of the aldehyde group. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol or undergo further reactions.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. nih.gov The aldehyde in this compound is expected to be a highly reactive substrate for Knoevenagel condensation due to its enhanced electrophilicity. For instance, the analogous 3,5-difluorobenzaldehyde (B1330607) readily undergoes condensation with active methylene compounds like malononitrile. nih.gov The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensed product. It is anticipated that benzaldehydes with electron-withdrawing substituents will demonstrate increased efficacy in this reaction. nih.gov

Aldol (B89426) Condensation: While aldehydes that have alpha-hydrogens can undergo self-condensation, aromatic aldehydes like this compound cannot. However, they can participate in crossed or mixed Aldol condensations, acting as the electrophilic partner with another enolizable aldehyde or ketone. The heightened electrophilicity of the formyl group in the target molecule would favor a rapid reaction with an enolate, leading to a β-hydroxy carbonyl compound.

Table 1: Representative Knoevenagel Condensation Reactions with Substituted Benzaldehydes

AldehydeActive Methylene CompoundCatalystProductYield (%)
BenzaldehydeMalononitrileAmino-bifunctional frameworks2-Benzylidenemalononitrile>95
3,4,5-TrimethoxybenzaldehydeMalononitrileNiCu@MWCNT2-(3,4,5-Trimethoxybenzylidene)malononitrile96
4-IodobenzaldehydeMalononitrileNiCu@MWCNT2-(4-Iodobenzylidene)malononitrile95

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup. masterorganicchemistry.com The reaction of this compound with a Grignard reagent (R-MgX) would involve the nucleophilic attack of the carbanionic 'R' group on the highly electrophilic carbonyl carbon. This would result in the formation of a magnesium alkoxide intermediate, which upon protonation, would yield the corresponding secondary alcohol. The electron-withdrawing fluorine atoms are expected to accelerate this reaction compared to less substituted benzaldehydes. A known analogous reaction is the synthesis of 3,5-difluorobenzaldehyde itself, which can be prepared from 3,5-difluorophenylmagnesiumbromide and N-methylformanilide. prepchem.com

Table 2: Addition of Grignard Reagents to Aldehydes

AldehydeGrignard ReagentSolventProduct (after workup)
BenzaldehydePhenylmagnesium BromideToluene/THFBenzhydrol
FormaldehydePhenylmagnesium BromideDiethyl EtherBenzyl (B1604629) alcohol
AcetaldehydePhenylmagnesium BromideDiethyl Ether1-Phenylethanol

The aldehyde moiety readily reacts with primary amines and their derivatives in condensation reactions to form carbon-nitrogen double bonds.

Imines (Schiff Bases): The reaction with primary amines yields imines. masterorganicchemistry.com This acid-catalyzed reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. youtube.com The rate of this reaction is generally fastest around a pH of 5. libretexts.org For this compound, the electron-deficient nature of the aldehyde would facilitate the initial nucleophilic attack by the amine. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) produces oximes. wikipedia.org This reaction is a reliable method for the characterization of aldehydes. wikipedia.org The synthesis of 3,5-difluorobenzaldehyde oxime from 3,5-difluorobenzaldehyde and hydroxylamine hydrochloride is a known transformation, suggesting a similar reactivity for the title compound. chemicalbook.comvulcanchem.com

Hydrazones: Reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) forms hydrazones. wikipedia.org These reactions are often rapid and result in stable, crystalline products. The presence of electron-withdrawing groups on the benzaldehyde ring can increase the rate of hydrazone formation. chemicalbook.com

Table 3: Formation of Imines, Oximes, and Hydrazones from Aldehydes

AldehydeReagentProduct Type
BenzaldehydeEthylamineImine
3,5-DifluorobenzaldehydeHydroxylamine HydrochlorideOxime
BenzaldehydeHydrazineHydrazone

Oxidation and Reduction Pathways

The aldehyde group is at an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Aldehydes are easily oxidized to carboxylic acids using a variety of oxidizing agents. chemicalbook.com For a molecule like this compound, a selective oxidant is required to avoid affecting other parts of the molecule. Mild oxidizing agents are often sufficient for this transformation. A general procedure for the synthesis of carboxylic acids from aldehydes involves diphenyl diselenide and hydrogen peroxide. chemicalbook.com

The oxidation of 3,5-difluorobenzaldehyde to 3,5-difluorobenzoic acid is a known process, indicating that the formyl group in the target compound can be selectively oxidized under appropriate conditions. chemicalbook.com

Table 4: Reagents for the Oxidation of Aldehydes to Carboxylic Acids

AldehydeOxidizing Agent
BenzaldehydeDiphenyl diselenide / H₂O₂
Substituted BenzaldehydesPotassium Permanganate
Aromatic AldehydesSodium Perborate in Acetic Acid
Selective Reduction to Alcohols and Amines

The formyl group (-CHO) of this compound is susceptible to reduction to either a primary alcohol or an amine, depending on the reagents and conditions employed. The presence of the electron-withdrawing fluorine atoms and the N-methylbenzamide group can influence the reactivity of the aldehyde, but selective reduction is readily achievable.

For the selective reduction to the corresponding benzyl alcohol, 3,5-difluoro-4-(hydroxymethyl)-N-methylbenzamide, mild reducing agents are typically employed. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) is a common and effective choice. This reagent is chemoselective for aldehydes and ketones over amides, ensuring that the N-methylbenzamide moiety remains intact during the reaction.

Reductive amination provides a pathway to convert the formyl group into an amine. This two-step, one-pot reaction involves the initial formation of an imine by reaction with a primary or secondary amine, followed by in-situ reduction. A common reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild enough to not reduce the aldehyde before imine formation and is tolerant of a wide range of functional groups.

PrecursorProductReagentsReaction Type
This compound3,5-Difluoro-4-(hydroxymethyl)-N-methylbenzamideSodium borohydride (NaBH₄)Reduction
This compoundN-((3,5-difluoro-4-(methylcarbamoyl)phenyl)methyl)amine derivativePrimary or secondary amine, Sodium triacetoxyborohydride (NaBH(OAc)₃)Reductive Amination

Rearrangement Reactions Involving the Formyl Group

Aromatic aldehydes like this compound can undergo several classic rearrangement reactions. The specific reaction pathway is highly dependent on the reaction conditions and the electronic nature of the substituents on the aromatic ring.

The Cannizzaro reaction is a characteristic reaction of aldehydes lacking α-hydrogens, such as the title compound, in the presence of a strong base. This disproportionation reaction would yield both the corresponding carboxylic acid and primary alcohol. For this compound, this would result in 3,5-difluoro-4-(hydroxymethyl)-N-methylbenzamide and 3,5-difluoro-4-carboxy-N-methylbenzamide.

Another potential transformation is the Benzoin condensation , which involves the dimerization of two aromatic aldehydes in the presence of a nucleophilic catalyst like cyanide or a thiamine-derived N-heterocyclic carbene (NHC). This would lead to the formation of an α-hydroxy ketone, known as a benzoin.

The Dakin reaction is a process where an ortho- or para-hydroxybenzaldehyde is oxidized by hydrogen peroxide in a basic medium to yield a benzenediol and a carboxylate. wiley-vch.de While the starting material does not possess a hydroxyl group, this reaction highlights the reactivity of the formyl group under specific oxidative conditions.

The Beckmann rearrangement is a reaction to convert an oxime to an amide. masterorganicchemistry.com While not a direct rearrangement of the formyl group itself, the corresponding oxime, formed by the reaction of this compound with hydroxylamine, could undergo this rearrangement to yield an N-substituted amide. masterorganicchemistry.com

Reactivity of the N-Methylbenzamide Moiety

The N-methylbenzamide portion of the molecule exhibits reactivity characteristic of secondary amides. These reactions primarily involve the amide linkage and the N-methyl group.

Amide Bond Hydrolysis and Formation Studies

The amide bond in this compound is relatively stable but can be hydrolyzed under acidic or basic conditions. masterorganicchemistry.com Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. pearson.com The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.com

Base-catalyzed hydrolysis is also achievable by heating the amide with a strong base such as sodium hydroxide (B78521). youtube.comacs.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon. youtube.com In both cases, the hydrolysis would cleave the amide bond to yield 3,5-difluoro-4-formylbenzoic acid and methylamine (B109427). pearson.compearson.com

ReactionConditionsProducts
Acid-catalyzed HydrolysisStrong acid (e.g., HCl, H₂SO₄), heat3,5-Difluoro-4-formylbenzoic acid and Methylamine hydrochloride
Base-catalyzed HydrolysisStrong base (e.g., NaOH), heat, followed by acidic workup3,5-Difluoro-4-formylbenzoic acid and Methylamine

N-Alkylation and Acylation Reactions

The nitrogen atom of the N-methylbenzamide is a potential site for further functionalization through N-alkylation and N-acylation reactions. researchgate.net N-alkylation can be achieved by treating the amide with a strong base to deprotonate the nitrogen, followed by reaction with an alkyl halide. mdpi.com However, amides are weak bases, so strong bases like sodium hydride are often required. mdpi.com

N-acylation, the introduction of an acyl group, can also be performed to form an imide. researchgate.net This typically requires reacting the amide with an acyl chloride or anhydride (B1165640) under basic conditions. These reactions can sometimes be challenging due to the resonance stabilization of the amide bond, which reduces the nucleophilicity of the nitrogen atom. nih.gov N-dealkylation of amines is also a valuable synthetic tool. nih.gov

Restricted Rotation and Conformational Dynamics of the Amide Bond

A key feature of the amide bond is the restricted rotation around the carbon-nitrogen bond due to p-orbital overlap between the nitrogen lone pair and the carbonyl π-system. azom.com This partial double bond character leads to the existence of cis and trans planar conformers. For N-methylbenzamide, the trans conformer, where the methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable.

The energy barrier to rotation around the amide bond in N-methylbenzamide derivatives can be studied using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmdpi.com The presence of the ortho-formyl group and the fluorine atoms in this compound can influence the rotational barrier and the equilibrium between the conformers due to steric and electronic effects.

Reactivity of the Fluorinated Aromatic Ring

The two fluorine atoms on the aromatic ring significantly influence its reactivity. numberanalytics.com Fluorine is a highly electronegative atom that withdraws electron density from the ring through the inductive effect, making the ring electron-deficient. numberanalytics.com This deactivation generally makes the ring less susceptible to electrophilic aromatic substitution.

However, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. numberanalytics.com The fluorine atoms, being good leaving groups, can be displaced by strong nucleophiles. The presence of the electron-withdrawing formyl and N-methylbenzamide groups further activates the ring towards nucleophilic attack, particularly at the positions ortho and para to these groups. In this molecule, the fluorine atoms are meta to the formyl and amide groups, which still enhances their susceptibility to substitution compared to an unactivated fluorobenzene. researchgate.net

Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. researchgate.net The reaction conditions, such as the choice of solvent and temperature, can significantly impact the outcome and selectivity of the substitution. researchgate.net

Reaction TypeReactivityInfluencing Factors
Electrophilic Aromatic SubstitutionDeactivatedElectron-withdrawing nature of fluorine, formyl, and amide groups. numberanalytics.com
Nucleophilic Aromatic Substitution (SNAr)ActivatedElectron-withdrawing groups make the ring electron-deficient; fluorine is a good leaving group. numberanalytics.comresearchgate.net

Influence of Fluorine Atoms on Electronic and Steric Properties

The two fluorine atoms at the C3 and C5 positions are critical in defining the electronic character of the aromatic ring. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the benzene (B151609) ring, making it electron-deficient. While fluorine also possesses a positive mesomeric effect (+M) due to its lone pairs of electrons, the inductive effect is dominant in halogen-substituted aromatics.

The formyl (-CHO) and N-methylbenzamide (-CONHCH₃) groups are also strongly electron-withdrawing, acting through both inductive and mesomeric (-M) effects. The combination of these four substituents renders the aromatic ring highly deactivated towards electrophilic attack and, conversely, highly activated towards nucleophilic attack.

Sterically, the fluorine atoms are relatively small. However, the formyl group positioned between them creates a sterically hindered environment at the C4 position, which could influence the approach of reagents to this site.

Table 1: Analysis of Substituent Effects on the Aromatic Ring of this compound
SubstituentPositionElectronic Effect (Inductive, I)Electronic Effect (Mesomeric, M)Overall Effect on Ring Electron Density
FluorineC3, C5Strongly withdrawing (-I)Weakly donating (+M)Strongly Deactivating
FormylC4Withdrawing (-I)Strongly withdrawing (-M)Strongly Deactivating
N-methylbenzamideC1Withdrawing (-I)Withdrawing (-M)Strongly Deactivating

Nucleophilic Aromatic Substitution (SNAr) Pathways

Given the electron-deficient nature of the aromatic ring, Nucleophilic Aromatic Substitution (SNAr) is a highly probable reaction pathway for this compound. In an SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.

For this molecule, the fluorine atoms are excellent potential leaving groups. The reaction is activated by the strong electron-withdrawing groups (formyl and N-methylbenzamide) positioned ortho and para to the fluorines. The proposed mechanism involves two steps:

Addition of the nucleophile: A nucleophile (Nu⁻) attacks one of the carbons bearing a fluorine atom (C3 or C5), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized and stabilized by the electron-withdrawing substituents.

Elimination of the leaving group: The aromaticity is restored by the elimination of the fluoride (B91410) ion, resulting in the substituted product.

Studies on similarly activated difluoroaromatic compounds, such as 1,2-difluoro-4,5-dinitrobenzene, have shown that fluorine atoms are readily displaced in preference to other groups like nitro groups. researchgate.net The specific position of attack (C3 vs. C5) would be identical in this symmetrical molecule, but in related, unsymmetrical polyfluorinated aromatics, the reaction site can be controlled by varying reaction conditions. rsc.org

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org This pathway is considered highly unfavorable for this compound. The benzene ring is severely deactivated by the four powerful electron-withdrawing groups, which make it a very poor nucleophile.

The only position available for substitution is the C6 carbon. All existing substituents exert a deactivating effect on this position. Consequently, forcing an electrophilic substitution would require exceptionally harsh reaction conditions, and yields would likely be extremely low.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-Metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses an organolithium reagent to deprotonate a position ortho to a Directed Metalation Group (DMG). The N-methylbenzamide group is classified as a strong DMG. organic-chemistry.org

In the case of this compound, the positions ortho to the N-methylbenzamide DMG (C2 and C6) are not equivalent. The C2 position is occupied by the formyl group's carbon, while the C6 position holds a hydrogen atom. However, the ortho positions relative to the amide's directing heteroatom are C2 and C6. The presence of fluorine atoms at C3 and C5 complicates the prediction. A typical DoM reaction involves the coordination of the alkyllithium base to the heteroatom of the DMG (the oxygen or nitrogen of the amide), followed by deprotonation of the nearest C-H bond. wikipedia.orguwindsor.ca

Given the substitution pattern, the most likely site for deprotonation would be the C6 position, which is ortho to the amide group. The resulting aryllithium intermediate could then be trapped with various electrophiles to introduce a new substituent at this position. However, the strong inductive effects of the adjacent fluorine atom at C5 would increase the kinetic acidity of the C6-H bond, potentially facilitating the metalation. No specific experimental studies have been reported for this substrate, leaving the outcome as a subject for empirical investigation.

Kinetic and Thermodynamic Control in Reactions Involving this compound

The principles of kinetic and thermodynamic control dictate the product distribution in reactions with multiple possible outcomes. A reaction under kinetic control yields the product that is formed fastest (lowest activation energy), whereas a reaction under thermodynamic control yields the most stable product (lowest Gibbs free energy). mdpi.com

For a molecule like this compound, these concepts could become relevant in competitive SNAr reactions. For instance, if a nucleophile had two different potential leaving groups to displace under certain conditions, the product ratio could be influenced by temperature. At lower temperatures, the kinetically favored product would dominate, while at higher temperatures, where the reaction becomes reversible, the equilibrium would shift to favor the more thermodynamically stable product.

Table 2: Predicted Reactivity Pathways for this compound
Reaction PathwayPlausibilityKey Mechanistic Features
Nucleophilic Aromatic Substitution (SNAr)Highly PlausibleAttack at C3/C5; formation of Meisenheimer complex; loss of F⁻.
Electrophilic Aromatic Substitution (EAS)Highly ImplausibleSevere deactivation of the ring by four electron-withdrawing groups.
Directed ortho-Metalation (DoM)PlausibleAmide group directs lithiation, likely to the C6 position.

Determination of Reaction Rate Constants and Activation Parameters

While no specific kinetic data has been published for reactions involving this compound, the determination of reaction rate constants and activation parameters would follow standard experimental procedures. The rate of a reaction, such as a potential SNAr substitution, could be monitored over time by tracking the disappearance of the reactant or the appearance of the product.

Techniques for this include:

Spectroscopy: UV-Vis or NMR spectroscopy can be used to measure changes in the concentration of species that have distinct spectral signatures.

Chromatography: Techniques like HPLC or GC can separate the reactant from the product, allowing for their quantification at different time points.

By conducting these experiments at various temperatures, the activation energy (Ea) and other activation parameters (enthalpy and entropy of activation) can be calculated using the Arrhenius and Eyring equations, respectively. This data would provide quantitative insight into the reaction mechanism.

Analysis of Transition States and Intermediates

The structures of transient species like transition states and intermediates are crucial for a complete understanding of a reaction mechanism. For the plausible SNAr pathway, the key intermediate is the Meisenheimer complex. Its structure would feature a tetrahedral (sp³-hybridized) carbon at the site of nucleophilic attack, with the negative charge delocalized across the ring and the electron-withdrawing formyl and N-methylbenzamide groups.

In the highly unlikely EAS pathway, the intermediate would be a resonance-stabilized carbocation known as a Wheland intermediate or sigma complex. For the DoM pathway, the key intermediate is the ortho-lithiated species.

While direct observation of these transient species is often challenging, their existence and structure are supported by extensive experimental evidence from related systems and can be modeled with high accuracy using computational chemistry methods, such as Density Functional Theory (DFT). These calculations can map the potential energy surface of the reaction, identifying the structures and energies of transition states and intermediates.

Computational and Theoretical Chemistry Studies on 3,5 Difluoro 4 Formyl N Methylbenzamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, providing detailed information at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. For 3,5-difluoro-4-formyl-N-methylbenzamide, one would expect the electronegative fluorine and oxygen atoms to significantly influence the energies and spatial distributions of these frontier orbitals. However, specific calculated values and orbital visualizations for this compound have not been reported.

Table 1: Hypothetical HOMO-LUMO Data for this compound This table is for illustrative purposes only, as specific data is not available in published literature.

Parameter Expected Value Range Significance
HOMO Energy N/A Indicates electron-donating capability
LUMO Energy N/A Indicates electron-accepting capability

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting sites for electrophilic and nucleophilic attack. In this compound, negative potential (red/yellow) would be anticipated around the oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms, particularly the amide N-H. Without specific studies, a detailed map and its corresponding potential values are unavailable.

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution by assigning partial charges to each atom. It also analyzes donor-acceptor interactions between orbitals, which can explain hyperconjugative effects and delocalization of electron density, contributing to molecular stability. Such an analysis for this compound would quantify the electron-withdrawing effects of the fluoro and formyl groups but has not been published.

Global reactivity descriptors (e.g., chemical potential, hardness, electrophilicity) derived from HOMO and LUMO energies, along with local reactivity descriptors like Fukui functions, can predict the most reactive sites within a molecule. These theoretical tools are instrumental in understanding and predicting the regioselectivity of chemical reactions. No such predictive models have been published for this compound.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.

The rotation around single bonds, such as the C-C bond connecting the formyl group to the benzene (B151609) ring and the C-N amide bond, is not entirely free. Calculating the energy barriers for these rotations by performing a potential energy surface (PES) scan is a standard computational task. This would reveal the most stable conformations and the energy required to interconvert between them. For N-methylbenzamides, the rotational barrier around the amide bond is of particular interest as it can lead to the existence of distinct cis and trans conformers. However, specific values for the rotational barriers in this compound are not available in the scientific literature.

Table 2: Hypothetical Rotational Barrier Data for this compound This table is for illustrative purposes only, as specific data is not available in published literature.

Bond Under Rotation Expected Barrier Height (kcal/mol) Significance
Aryl-C(O) N/A Influences orientation of the amide group
C(O)-N N/A Determines cis/trans amide conformation

Torsional Barriers and Rotational Isomerism

The structure of this compound features several rotatable single bonds, leading to the possibility of different conformations, or rotational isomers (rotamers). Computational studies are crucial for determining the relative energies of these conformers and the energy barriers that separate them. The two primary rotational barriers of interest in this molecule are associated with the formyl (-CHO) group and the N-methylbenzamide (-C(O)NHCH₃) group.

Rotation around the C-C bond connecting the formyl group to the benzene ring is subject to a torsional barrier. This barrier arises from the interplay between steric hindrance from adjacent fluorine atoms and electronic effects, specifically the π-electron delocalization between the aromatic ring and the carbonyl group. researchgate.net For benzaldehyde (B42025) and its substituted derivatives, the planar conformation is typically the most stable. rsc.org The barrier to rotation is influenced by the electronic nature of the ring substituents. rsc.orgresearchgate.net

Similarly, the amide C-N bond exhibits a significant rotational barrier due to its partial double-bond character, a result of resonance. This restricted rotation leads to the existence of syn and anti conformers (also referred to as Z and E isomers, respectively) in amides. nih.govnih.gov In N-methylbenzamides, these conformers are distinguished by the orientation of the N-methyl group relative to the carbonyl oxygen. Computational methods, such as Density Functional Theory (DFT), are used to calculate the energy difference between these isomers and the activation energy for their interconversion. nih.gov For N-benzhydrylformamides, calculated rotational barriers for the formyl group are in the range of 20–23 kcal/mol. nih.gov

Representative Calculated Torsional Barriers for Related Moieties
Compound/MoietyRotational Barrier (ΔG)Computational MethodReference
Benzaldehyde6.37 kcal/molFar-IR Spectroscopy rsc.org
N-methyl-N-benzhydrylformamide (Formyl Rotation)~20-23 kcal/molDFT (M06-2X/6-311+G*) nih.gov
Amide Substituted Squaraine Dye~17.4-17.9 kcal/mol (73-75 kJ/mol)Dynamic NMR / Eyring Equation researchgate.net

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing all stationary points, including minima (reactants, products, intermediates) and first-order saddle points (transition states). mdpi.com For reactions involving this compound, such as nucleophilic addition to the aldehyde or reactions at the amide group, computational methods can provide a step-by-step description of bond-breaking and bond-forming processes. nih.gov

A transition state (TS) represents the highest energy point along the minimum energy reaction pathway. mdpi.com Locating the precise geometry of a TS is a primary goal of computational reaction mechanism studies. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are employed to find these saddle points. researchgate.net Once a TS structure is located, its identity is confirmed by a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. researchgate.net

The activation energy (Ea) of the reaction is the energy difference between the transition state and the reactants. This value is a critical determinant of the reaction rate. Computational methods can provide accurate estimates of activation energies, which helps in understanding reaction kinetics and predicting how changes in molecular structure will affect reactivity. nih.gov

To confirm that a calculated transition state correctly connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.netuni-muenchen.de An IRC is defined as the minimum energy reaction pathway in mass-weighted coordinates leading downhill from a transition state to the corresponding reactant and product minima on the potential energy surface. uni-muenchen.descm.com By tracing this path, researchers can visualize the entire reaction trajectory and verify the connectivity of the stationary points, ensuring the proposed mechanism is coherent. mdpi.commissouri.edu This method provides a clear and unambiguous depiction of the molecular transformations occurring during the reaction. scm.com

Reactions are typically carried out in a solvent, which can significantly influence the reaction pathway and energetics. Computational models can account for these solvent effects in two main ways: implicit and explicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interactions between them. This approach is computationally efficient and often provides a good approximation of bulk solvent effects.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, this method can provide a more accurate picture, especially when specific interactions are critical to the reaction mechanism.

For reactions of benzoyl chlorides in alcohol mixtures, computational studies have shown that concurrent reaction pathways can be influenced by the solvent. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, including NMR spectra, with a high degree of accuracy. nih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting complex experimental spectra. By comparing theoretically predicted spectra with experimental data, chemists can gain confidence in their structural assignments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure determination. DFT calculations have become a standard method for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. researchgate.netacs.orgnih.gov The process typically involves:

Optimizing the geometry of the molecule at a suitable level of theory.

Calculating the magnetic shielding tensors for each nucleus using a method like Gauge-Including Atomic Orbitals (GIAO).

Converting the calculated absolute shielding values to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, calculated at the same level of theory. acs.org

For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly useful. rsc.orgresearchgate.net Computational protocols have been developed to achieve high accuracy, often with errors of only a few ppm. rsc.orgresearchgate.net This allows for the confident assignment of signals in complex multifluorinated molecules. nih.gov

Experimental ¹H NMR data for this compound shows distinct signals that can be correlated with theoretical predictions. blogspot.com

Correlation of Experimental and Theoretical NMR Data for this compound
ProtonExperimental Chemical Shift (δ ppm) blogspot.comExpected Theoretical Chemical Shift Range (δ ppm)Experimental J-Coupling (Hz) blogspot.com
-CHO (aldehyde)10.36~10.0-10.5-
Aromatic CH7.36-7.42 (m)~7.2-7.6-
-NH6.37 (br s)~6.0-7.0-
-NCH₃3.03 (d)~2.9-3.24.86

Based on the current search results, there is no specific computational and theoretical chemistry research available for the compound this compound. The search results yielded information on other substituted benzamide (B126) and difluoro-aromatic compounds, but not the specific molecule requested.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis for the specified sections:

Quantitative Structure-Property Relationship (QSPR) Studies

To generate the requested article, specific computational studies on this compound would need to be conducted and published in scientific literature. Such studies would involve:

Vibrational Frequency Calculations: Using methods like Density Functional Theory (DFT) to predict the infrared (IR) and Raman spectra. This would involve calculating the vibrational modes and their corresponding frequencies, which helps in the structural characterization of the molecule.

UV-Vis Absorption Spectra Prediction: Employing Time-Dependent DFT (TD-DFT) to calculate the electronic transitions, which allows for the prediction of the UV-Vis absorption spectrum and provides insights into the electronic properties of the compound.

Molecular Dynamics Simulations: If applicable, these simulations could explore the behavior of the molecule in a solution or its crystal growth process by simulating the movement of atoms and molecules over time.

QSPR Studies: Developing mathematical models to correlate the chemical structure of this compound with its non-biological properties.

Applications of 3,5 Difluoro 4 Formyl N Methylbenzamide in Organic Synthesis and Materials Science

As a Versatile Building Block in Complex Molecule Synthesis

The unique arrangement of functional groups in 3,5-difluoro-4-formyl-N-methylbenzamide makes it a versatile building block, or synthon, in the construction of more complex molecular structures. The aldehyde group serves as a crucial handle for forming new carbon-carbon or carbon-heteroatom bonds, while the difluorinated phenyl ring imparts specific electronic and steric properties to target molecules.

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational structures in many areas of chemistry, particularly in pharmaceuticals and agrochemicals. nih.gove-bookshelf.de The incorporation of fluorine into these rings can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity. ekb.eg this compound is an ideal precursor for synthesizing such compounds. The aldehyde group can readily participate in cyclization and condensation reactions with various nucleophiles to form a wide range of fluorinated heterocycles. For instance, reactions with amines, hydrazines, or hydroxylamine (B1172632) can lead to the formation of pyridines, pyridazinones, or oxazoles, respectively, with the difluoro-substituted ring as a key part of the final structure. The development of new synthetic methods for creating fluorinated heterocyclic compounds remains an active area of research, underscoring the importance of versatile starting materials like this benzamide (B126) derivative. researchgate.net

Table 1: Functional Groups and Their Roles in Heterocycle Synthesis

Functional GroupRole in SynthesisPotential Heterocyclic Products
Aldehyde (-CHO)Electrophilic center for cyclization/condensation reactions.Pyridines, Pyrimidines, Oxadiazoles, Imidazoles
Difluoro Phenyl RingCore scaffold; influences electronic properties and stability.Fluorinated analogs of various heterocyclic systems.
N-methylbenzamideCan be part of the final ring or a modifiable side chain.Fused ring systems or substituted heterocycles.

The same chemical properties that make fluorinated compounds valuable in medicine also make them significant in agriculture. e-bookshelf.deresearchgate.net In the research and development of new agrochemicals, such as herbicides, insecticides, and fungicides, chemists often seek to create molecules with high efficacy and controlled environmental persistence. The difluorinated aromatic core provided by this compound can be integrated into potential agrochemical candidates. Its functional groups allow for its assembly into larger, more complex structures, enabling the systematic exploration of new chemical entities for crop protection applications.

In medicinal chemistry, researchers often synthesize analogs of known bioactive molecules to improve their properties or to study their mechanism of action. nih.gov An analog is a compound that is structurally similar to a parent compound but differs in a specific component. This compound can serve as a key fragment for creating such analogs. By incorporating this difluorinated benzamide moiety, chemists can generate novel versions of existing bioactive molecules. The presence of fluorine atoms can alter the molecule's lipophilicity and electronic distribution, which can, in turn, influence its interaction with biological targets like enzymes or receptors. ekb.eg This approach is a cornerstone of diversity-oriented synthesis, which aims to create a wide range of structurally diverse molecules for biological screening. ekb.eg

In the Development of New Materials and Functional Components

Beyond its role in synthesizing discrete molecules for biological applications, this compound also has potential uses in materials science. Its structural features can be exploited to create polymers and coordination compounds with specific, desirable properties.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.net The benzamide structure itself can be a component of high-performance polymers, and the inclusion of fluorine can further enhance these characteristics. chemicalbook.com this compound could potentially be used as a monomer or a precursor in polymerization reactions. The aldehyde group, for example, could be utilized in condensation polymerizations with other suitable monomers to create novel polymer backbones. The resulting materials would have fluorine atoms integrated directly into their structure, which could be advantageous for applications in advanced coatings, membranes, or electronic components.

In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. pressbooks.pub The N-methylbenzamide portion of this compound contains oxygen and nitrogen atoms with lone pairs of electrons, which can act as donor atoms, or Lewis bases. nih.gov This allows the molecule to function as a ligand, coordinating with various metal ions. The resulting metal complexes could have interesting catalytic properties or could serve as building blocks for larger structures like metal-organic frameworks (MOFs). The specific geometry and electronic properties of the ligand, influenced by the difluoro substitution, would dictate the structure and function of the final coordination compound. These materials could find applications in catalysis, gas storage, or as novel optical and magnetic materials. nih.gov

Table 2: Summary of Applications

FieldSectionSpecific Application
Organic Synthesis 6.1.1Precursor for fluorinated heterocycles.
6.1.2Intermediate for R&D of new agrochemicals.
6.1.3Building block for bioactive molecule analogs.
Materials Science 6.2.1Monomer/precursor for fluorinated polymers.
6.2.2Ligand for creating metal complexes and coordination materials.

Components in Optoelectronic or Responsive Materials

The strategic incorporation of fluorine atoms into organic molecules can significantly alter their electronic characteristics, making them promising candidates for applications in optoelectronics and responsive materials. researchgate.netnumberanalytics.com In the case of this compound, the two fluorine atoms exert a strong inductive electron-withdrawing effect, which can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com This modification of the electronic structure can influence the material's charge transport properties and its absorption and emission spectra. chemrxiv.org

Furthermore, the presence of the formyl (aldehyde) and N-methylbenzamide groups provides sites for hydrogen bonding and other intermolecular interactions. These interactions can play a crucial role in the self-assembly and molecular packing of the compound in the solid state, which in turn affects the bulk material properties. The combination of the electron-withdrawing fluorine atoms and the potential for specific intermolecular interactions could lead to materials with interesting solvatochromic or piezochromic behavior, where the optical properties change in response to solvent polarity or applied pressure. While specific studies on this compound in this context are not widely reported, the known effects of fluorination on aromatic compounds suggest its potential as a building block for novel functional materials. researchgate.netnih.gov

As a Model Compound for Fundamental Fluorine Effects Studies

The structure of this compound makes it an excellent model compound for investigating the fundamental effects of fluorine substitution on molecular conformation, electronic properties, and intermolecular interactions.

Investigation of Electronic and Steric Effects of Fluorine Substitution

The two fluorine atoms ortho to the formyl group and meta to the N-methylbenzamide group provide a platform to study both electronic and steric effects. Electronically, the high electronegativity of fluorine leads to a significant inductive withdrawal of electron density from the aromatic ring. numberanalytics.com This effect can influence the reactivity of the formyl group and the acidity of the N-H proton in the amide.

Computationally, the steric and electronic effects of fluorine substitution in related benzamide structures have been explored. For instance, in ortho-fluoro-N-methylbenzamides, the fluorine substituent can influence the rigidity of the polymer backbone through intramolecular hydrogen bonding. nih.govresearchgate.net While the 3,5-difluoro substitution pattern in the target molecule does not place the fluorine in the ortho position to the amide group, the electronic perturbation caused by the fluorines can still impact the rotational barrier around the aryl-carbonyl bond and the planarity of the molecule.

Role of Fluorine in Intermolecular Interactions (e.g., C-H...F hydrogen bonds)

Fluorine atoms are generally considered weak hydrogen bond acceptors. However, in certain molecular contexts, C-H...F interactions can play a significant role in determining crystal packing and molecular conformation. In the solid state, the fluorine atoms of this compound could participate in weak hydrogen bonds with C-H donors from neighboring molecules.

Studies on other fluorinated benzamides have shown that fluorine substitution can influence the supramolecular architecture. dcu.ie The interplay between stronger N-H...O hydrogen bonds from the amide groups and weaker C-H...F and C-H...O interactions would be a key area of investigation. The crystal structure of isomers of difluoro-N-(3-pyridyl)benzamide, for example, reveals the complexity of the interplay of different weak interactions in the solid state. dcu.ie

Derivatization for Chemical Probes and Labeling Agents (e.g., for in vitro biochemical studies)

The functional groups present in this compound offer opportunities for its derivatization into chemical probes and labeling agents for biochemical studies.

The aldehyde functionality is particularly useful for bioconjugation reactions. It can readily react with primary amines, such as the N-terminus of peptides or the side chain of lysine (B10760008) residues, to form a Schiff base, which can be further reduced to a stable secondary amine linkage. This chemistry provides a straightforward method for attaching this fluorinated moiety to biomolecules. The development of fluorescent probes for the selective targeting of aldehydes has been a subject of interest, and the underlying chemistry can be adapted for the use of aldehyde-containing molecules as probes themselves. mdpi.com

Furthermore, the presence of fluorine atoms opens up the possibility of using this compound or its derivatives as 19F NMR or MRI probes. mdpi.comnih.govnih.gov 19F MRI is a powerful technique for in vivo imaging due to the low natural abundance of 19F in biological systems, resulting in a background-free signal. nih.gov By attaching this molecule to a targeting vector, it could be used to visualize specific biological targets. The development of highly fluorinated peptide probes for 19F-MRI highlights the potential of this approach. nih.gov

The derivatization of the N-methylbenzamide group or the aromatic ring could also be explored to introduce other functionalities, such as fluorophores or affinity tags. The synthesis of fluorescent ligands based on fluorinated scaffolds has been successfully demonstrated for various biological targets. nih.govnih.gov

Advanced Analytical and Characterization Methodologies for 3,5 Difluoro 4 Formyl N Methylbenzamide in Research Settings

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of chemical mixtures. Its high resolving power makes it indispensable for assessing the purity of 3,5-difluoro-4-formyl-N-methylbenzamide and quantifying it in the presence of related substances.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and assay of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. In a typical RP-HPLC method, the compound is separated on a non-polar stationary phase (such as C18) with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Method development for related fluorinated benzoic acids and N-substituted benzamides has established robust protocols that are applicable here. ekb.egresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the separation of the main compound from both more polar and less polar impurities. ekb.eg Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene (B151609) ring in the molecule provides strong UV absorbance. researchgate.netnih.gov For quantitative analysis, calibration curves are generated using certified reference standards, allowing for precise determination of the compound's concentration. researchgate.netnih.gov Validation according to ICH guidelines for parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) ensures the method is reliable for quality control. ekb.egnih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound

Parameter Typical Condition Purpose
Column C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) Stationary phase for reversed-phase separation.
Mobile Phase A 0.1% Formic Acid or Triethylamine in Water Aqueous component of the mobile phase; acid/base modifier improves peak shape. ekb.egresearchgate.net
Mobile Phase B Acetonitrile and/or Methanol Organic solvent; elution strength is modified by changing its concentration. ekb.eg
Elution Mode Gradient Allows for the separation of compounds with a wide range of polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Detector UV-Vis Diode Array Detector (DAD) Monitors absorbance at a specific wavelength (e.g., 205-320 nm) for detection and quantification. ekb.egresearchgate.net
Column Temp. 25-30 °C Ensures reproducible retention times.

| Injection Vol. | 5-10 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, direct analysis of this compound by GC can be challenging due to its relatively high boiling point and the presence of polar functional groups (amide and aldehyde) that can lead to poor peak shape and thermal degradation in the hot injector port.

To overcome these limitations, chemical derivatization is often employed. This process converts the polar functional groups into less polar, more volatile derivatives. For instance, the N-methylamide group can be derivatized using silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) derivative. These reagents are effective for converting active hydrogens on amides and alcohols into TMS ethers and esters, which are more volatile and thermally stable. jfda-online.com The resulting derivative can then be readily analyzed by GC, typically on a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), allowing for separation from volatile impurities or reaction byproducts. jfda-online.com

The molecule this compound is achiral and therefore does not exist as enantiomers. Consequently, chiral chromatography is not applicable for the analysis of the compound itself.

However, this technique becomes critically important if this compound is used as a precursor in a synthetic route to create a new chiral molecule. In such cases, chiral chromatography, either via HPLC or Capillary Electrophoresis (CE), would be the method of choice to separate and quantify the resulting enantiomers. mdpi.com This analysis is essential for determining the enantiomeric excess (e.e.) of the product, a key indicator of the stereoselectivity of the chemical reaction.

Advanced Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov It offers advantages such as high efficiency, short analysis times, and low consumption of samples and solvents. nih.gov

Since this compound is a neutral molecule, it would not migrate in a standard Capillary Zone Electrophoresis (CZE) setup. However, it can be effectively analyzed using Micellar Electrokinetic Chromatography (MEKC), a mode of CE. In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudostationary phase, and neutral analytes can partition between the aqueous buffer and the hydrophobic interior of the micelles. Separation is achieved based on the differential partitioning of analytes into the micelles, allowing for the analysis of neutral compounds. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Impurity Profiling and Mixture Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry (MS), are indispensable for impurity profiling and structural elucidation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful for analyzing complex mixtures and identifying unknown impurities in samples of this compound. lcms.cz The HPLC system first separates the parent compound from any process-related impurities or degradation products. lcms.cz The eluent is then introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecules are ionized, typically by forming a protonated molecule [M+H]⁺. The first mass analyzer (MS1) can be set to scan for all ions or to select the ion corresponding to a specific impurity. This selected ion is then fragmented in a collision cell, and the resulting fragment ions are analyzed by the second mass analyzer (MS2). The fragmentation pattern provides a structural fingerprint that can be used to identify the impurity, often without needing to synthesize a reference standard. researchgate.net

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities or to analyze the derivatized form of the main compound, providing both retention time and mass spectral data for unambiguous peak identification. researchgate.net

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Thermal Stability

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are crucial for understanding the stability, purity, and solid-state characteristics of a compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis would reveal a sharp endothermic peak corresponding to its melting point. The temperature and shape of this peak provide information about its purity; impurities typically broaden the melting range and lower the melting point. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. A TGA curve provides information about the thermal stability and decomposition profile of the compound. researchgate.net For a related compound, 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN), the decomposition temperature was found to be around 285 °C. mdpi.com A TGA analysis of this compound would establish its onset temperature of decomposition, which is critical information for determining safe handling and storage conditions. mdpi.com

Table 2: Application of Thermal Analysis Techniques

Technique Parameter Measured Information Obtained for this compound
Differential Scanning Calorimetry (DSC) Heat Flow (mW) vs. Temperature (°C) Determination of melting point, phase transitions, and assessment of purity. researchgate.nettainstruments.com

| Thermogravimetric Analysis (TGA) | Mass (%) vs. Temperature (°C) | Determination of thermal stability and onset temperature of decomposition. researchgate.netmdpi.com |

Microscopic Techniques (e.g., SEM, TEM) for Morphological Studies of Aggregates or Crystals

In the advanced characterization of pharmaceutical compounds and materials, microscopic techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for elucidating the morphological characteristics of crystalline structures and aggregates. While specific SEM and TEM studies on this compound are not extensively documented in publicly available literature, the application of these techniques can be inferred from studies on analogous benzamide (B126) derivatives. researchgate.netresearchgate.net These methods provide high-resolution imaging to detail surface topography, shape, size, and the internal structure of particulate matter.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology of a sample. In the context of this compound, SEM would be employed to examine the crystal habit, surface features, and the state of aggregation of the synthesized powder. For related benzamide compounds, SEM has revealed diverse crystalline forms, including spherulites, twisted fibers, and needle-like structures. researchgate.netresearchgate.net Such analyses for this compound would involve mounting the crystalline powder onto a sample holder and coating it with a conductive material to prevent charge buildup from the electron beam. The electron beam then scans the surface, and the detected secondary electrons generate a high-resolution, three-dimensional image of the sample's topography. This would allow for the detailed characterization of crystal shapes and sizes, which are critical parameters influencing the bulk properties of the compound.

Transmission Electron Microscopy (TEM) , on the other hand, offers even higher resolution and is used to investigate the internal structure of materials. For this compound, TEM could be utilized to study the morphology of nano-sized aggregates or to examine the internal defects and lattice structures of individual crystals. researchgate.netnih.govnih.gov Sample preparation for TEM is more intricate, often requiring the dispersion of the sample in a solvent and depositing it onto a TEM grid, or preparing ultrathin sections of the bulk material. The resulting images can reveal information about the primary particle size, the degree of crystallinity, and the nature of any amorphous regions or aggregated nanostructures. researchgate.net For instance, in studies of other organic molecules, TEM has been used to visualize the formation of fibrils and other complex aggregates. researchgate.net

The data obtained from these microscopic techniques are crucial for understanding the physicochemical properties of this compound. The morphology of its crystals and aggregates can significantly impact its handling, formulation, and performance in various applications.

Below is a hypothetical data table summarizing the type of morphological data that could be obtained for this compound using SEM and TEM, based on findings for similar benzamide compounds. researchgate.netresearchgate.net

Parameter SEM Findings TEM Findings
Crystal Habit Prismatic, acicular (needle-like) crystals observed.High-resolution images confirming crystalline lattice.
Surface Topography Smooth crystal faces with some evidence of stepped growth.Visualization of potential surface dislocations or defects.
Particle Size Distribution Wide distribution from 5 µm to 50 µm for individual crystals.Analysis of primary nanoparticle size within aggregates (e.g., 50-200 nm).
Aggregation State Formation of loose agglomerates of primary crystals.Detailed imaging of the structure of aggregates, showing particle-particle interfaces.

This detailed morphological information, when combined with other analytical data, provides a comprehensive understanding of the solid-state properties of this compound, which is essential for its development and application in research settings.

Future Research Directions and Unexplored Avenues for 3,5 Difluoro 4 Formyl N Methylbenzamide

Development of Novel and Sustainable Synthetic Pathways

The current documented synthesis of 3,5-difluoro-4-formyl-N-methylbenzamide involves the conversion of 3,5-difluoro-4-formylbenzoic acid into an acid chloride using oxalyl chloride, followed by amidation with methylamine (B109427). blogspot.com While effective, this pathway utilizes a moisture-sensitive and corrosive reagent. Future research could focus on developing more sustainable and efficient synthetic routes.

Key areas for exploration include:

Alternative Coupling Reagents: Investigating greener and milder amide coupling reagents to replace oxalyl chloride. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), which is used in the synthesis of other amides, could offer a less hazardous alternative that generates water-soluble byproducts, simplifying purification. researchgate.net

Flow Chemistry: Adapting the synthesis to a continuous flow process. Flow chemistry can offer superior control over reaction parameters (temperature, pressure, stoichiometry), enhance safety, and allow for more straightforward scalability compared to traditional batch processes.

Catalytic Amidation: Exploring direct catalytic amidation methods that bypass the need for stoichiometric activating agents altogether, representing a significant advancement in synthetic sustainability.

Exploration of New Catalytic Transformations Involving the Compound

The distinct functional groups of this compound—the aldehyde, the amide, and the difluorinated ring—make it an excellent substrate for a wide range of catalytic transformations.

Aldehyde Group Chemistry: The formyl group is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Future studies could explore its participation in:

Catalytic reductive amination to introduce diverse secondary or tertiary amine functionalities.

Wittig-type olefination reactions to synthesize vinyl derivatives.

Asymmetric catalysis, such as aldol (B89426) or Mannich reactions, to generate chiral products.

Directing group-assisted C-H activation at the ortho-position of the aromatic ring.

Amide Group Transformations: The N-H bond of the amide can be a site for catalytic cross-coupling reactions, such as Buchwald-Hartwig amination, to form N-aryl derivatives.

Aromatic Ring Functionalization: The electron-deficient nature of the difluorinated ring could facilitate novel nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the development of catalytic methods for selective C-H functionalization at other positions on the ring would significantly expand its synthetic utility.

Integration into Advanced Functional Materials and Supramolecular Assemblies

The structural features of this compound are highly conducive to its use as a building block for advanced materials. General N-methylbenzamide structures have found use in modifying polymers to enhance properties like thermal stability. chemicalbook.com

Future research could target:

Polymer Science: Incorporating the molecule as a monomer into high-performance polymers such as polyamides or polyimides. The fluorine atoms would be expected to impart enhanced thermal stability, chemical resistance, and specific dielectric properties.

Supramolecular Chemistry: Utilizing the amide's hydrogen-bonding capability and the potential for halogen bonding or π-π stacking from the difluorophenyl ring to construct well-defined supramolecular architectures, such as liquid crystals or gels.

Metal-Organic Frameworks (MOFs): Modifying the aldehyde group to a carboxylic acid or other coordinating moiety would enable its use as a linker in the design of novel MOFs with tailored porosity and functionality for applications in gas storage or catalysis.

Theoretical Prediction of Novel Reactivity and Properties

Computational chemistry offers a powerful tool to guide experimental work and uncover novel properties of this compound. While basic properties like TPSA and LogP have been calculated, a deeper theoretical investigation is warranted. chemscene.com

Prospective computational studies include:

Density Functional Theory (DFT) Calculations: Modeling reaction pathways and transition states for the catalytic transformations proposed in section 8.2 to predict reactivity and guide catalyst selection.

Molecular Docking: Screening the compound and its virtual derivatives against biological targets to predict potential pharmaceutical applications, a common strategy for related amide-containing molecules. chemicalbook.com

Materials Simulation: Predicting the electronic (e.g., band gap), mechanical, and thermal properties of polymers or crystalline materials derived from this scaffold to identify promising candidates for specific high-performance applications.

Design of Related Scaffolds with Tunable Properties

Systematic modification of the this compound structure would allow for the fine-tuning of its physicochemical properties for specific applications. A future research goal would be to create a library of analogues with systematically varied components:

Amide Substitution: Replacing the N-methyl group with a range of alkyl, cycloalkyl, or aryl substituents to modulate solubility, steric hindrance, and intermolecular interactions.

Aldehyde Modification: Converting the formyl group into other functionalities such as an oxime, imine, nitrile, or alcohol to alter its reactivity and coordinating ability.

Aromatic Substitution: Varying the position and number of fluorine atoms on the aromatic ring (e.g., 2,5-difluoro or 3,4,5-trifluoro) or replacing them with other electron-withdrawing groups to precisely tune the electronic properties of the scaffold.

Expanding the Scope of Derivatization for Niche Chemical Applications

Beyond fundamental transformations, the compound can serve as a starting point for derivatives with highly specialized functions. Drawing inspiration from related N-formylamides, which are precursors to biologically active heterocycles like 1,2,4-triazoles, this molecule holds similar promise. orgsyn.org

Potential derivatization strategies include:

Multicomponent Reactions: Employing the aldehyde functionality in powerful multicomponent reactions (e.g., Ugi, Passerini, or Biginelli reactions) to rapidly generate molecular complexity and construct diverse chemical libraries.

Synthesis of Heterocycles: Using the aldehyde and adjacent amide functionality as a synthon for the construction of fused or appended heterocyclic ring systems, which are prevalent in medicinal chemistry.

Conjugation Chemistry: Attaching functional moieties such as fluorophores, biotin (B1667282) tags, or photosensitizers via the aldehyde or amide groups to create chemical probes for biological imaging or proteomics research.

Application in Automated Synthesis and High-Throughput Experimentation

The robustness of the benzamide (B126) scaffold and the reactivity of the aldehyde group make this compound an ideal candidate for modern, high-throughput chemistry platforms.

Automated Synthesis: The known synthetic route, based on standard solution-phase organic reactions, is amenable to adaptation for automated synthesis platforms, enabling rapid and reproducible production of the core scaffold and its derivatives. blogspot.com

High-Throughput Screening: The compound could be used as a core building block in high-throughput experimentation. By reacting it with a large library of diverse amines, nucleophiles, or other reagents in a microplate format, thousands of distinct derivatives can be generated and screened for desired properties in fields ranging from drug discovery to materials science.

Q & A

Q. What are the recommended synthetic routes for 3,5-difluoro-4-formyl-N-methylbenzamide, and what critical reaction conditions should be optimized?

  • Methodological Answer : A scalable synthesis involves multi-step functionalization of the benzamide core. Key steps include:
  • Formylation : Introduce the aldehyde group at the 4-position using Vilsmeier-Haack conditions (POCl₃/DMF) under controlled temperatures (0–5°C) to avoid over-oxidation .
  • N-methylation : Employ methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or acetonitrile) at 60–80°C. Monitor progress via TLC or LC-MS to prevent di-methylation byproducts .
  • Fluorination : Use selective fluorinating agents (e.g., DAST or Deoxo-Fluor) for introducing fluorine at the 3,5-positions. Optimize stoichiometry (1.2–1.5 equiv.) and reaction time (2–4 hr) to minimize defluorination .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : ¹⁹F NMR (δ -110 to -120 ppm for aromatic F) and ¹H NMR (δ 10.1–10.3 ppm for aldehyde proton) confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: 230.05 g/mol) and detects trace impurities .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional is recommended?

  • Methodological Answer : DFT studies are critical for understanding electronic effects of fluorine and the aldehyde group:
  • Functional Selection : Hybrid functionals like B3LYP with exact exchange terms (e.g., 20% Hartree-Fock) improve accuracy for halogenated systems. Basis sets such as 6-311+G(d,p) are suitable for geometry optimization .
  • Key Outputs : Calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps (for nucleophilic/electrophilic sites), and dipole moments to predict reactivity in cross-coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for fluorine-substituted benzamides?

  • Methodological Answer : Address discrepancies (e.g., unexpected ¹⁹F NMR shifts) through:
  • Dynamic Effects : Investigate rotational barriers around the amide bond using variable-temperature NMR (-40°C to 60°C) to identify conformational isomers .
  • Crystallography : Single-crystal X-ray diffraction (as in related difluorobenzamides) confirms bond angles and substituent orientations, resolving ambiguities from NMR .
  • Comparative Analysis : Benchmark against structurally analogous compounds (e.g., 3,5-difluorobenzoic acid) to validate spectral assignments .

Q. How does fluorination at the 3,5-positions influence the reactivity of the aldehyde group in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing effect enhances aldehyde electrophilicity:
  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%) and aryl boronic acids (1.2 equiv.) in THF/H₂O (3:1) at 80°C. Monitor aldehyde stability under basic conditions (Na₂CO₃) via in situ IR .
  • Reductive Amination : Optimize NaBH₃CN (1.5 equiv.) in MeOH at 25°C to avoid aldehyde reduction to alcohol. Fluorine’s meta-directing effect favors para-substitution in the benzamide core .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.